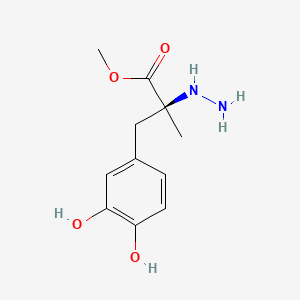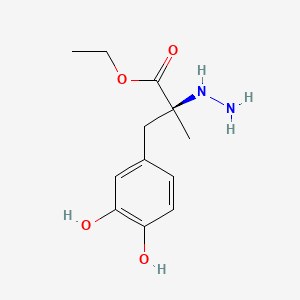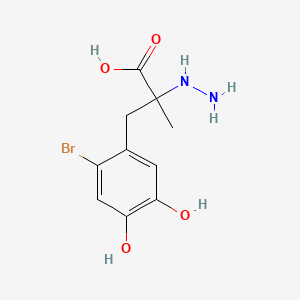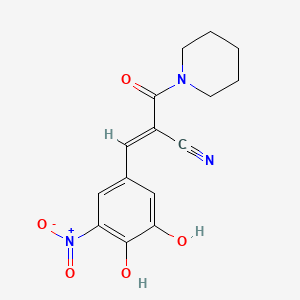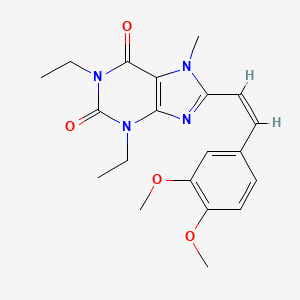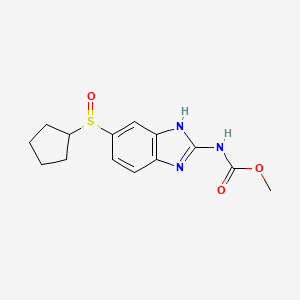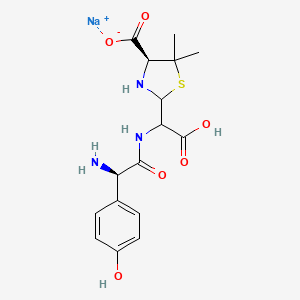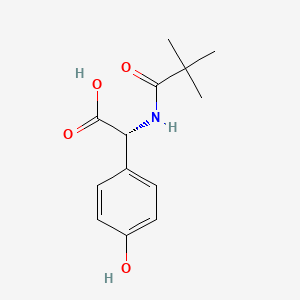
Cefazedone Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazedone Impurity 6 is a chemical compound associated with Cefazedone, a cephalosporin antibiotic . It has the molecular formula C17H15Cl2N3O7S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H15Cl2N3O7S . The molecular weight is reported to be 476.3 .Mécanisme D'action
Target of Action
Cefazedone Impurity 6, like its parent compound Cefazedone, is likely to target the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Mode of Action
Given its structural similarity to cefazedone, it is reasonable to hypothesize that it may also bind to and inactivate pbps . This interaction disrupts the process of cell wall synthesis in bacteria, leading to cell death.
Biochemical Pathways
As a derivative of cefazedone, it is likely to interfere with the bacterial cell wall synthesis pathway by inhibiting pbps . This inhibition disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death.
Pharmacokinetics
The parent compound cefazedone has been studied for its pharmacokinetic properties . It is a time-dependent antibiotic, where the time of cefazedone concentration exceeding the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .
Result of Action
Based on the action of cefazedone, it can be inferred that the compound’s action would result in the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Cefazedone Impurity 6 are not well-studied. It is known that Cefazedone, the parent compound, interacts with penicillin-binding proteins (PBPs) in bacterial cells . These proteins are essential for the cross-linkage of peptidoglycan chains, which provide strength and rigidity to the bacterial cell wall . By interacting with PBPs, Cefazedone weakens the bacterial cell wall, leading to cell lysis
Cellular Effects
The cellular effects of this compound are currently unknown. Cefazedone, the parent compound, is known to have significant effects on bacterial cells. It interferes with the synthesis of the bacterial cell wall, leading to cell lysis
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Cefazedone, the parent compound, is known to bind to penicillin-binding proteins (PBPs) in bacterial cells . This binding interferes with the cross-linkage of peptidoglycan chains, leading to weakening of the bacterial cell wall and cell lysis
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. Cefazedone, the parent compound, has been studied in patients with community-acquired pneumonia . The time of Cefazedone concentration exceeding the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefazedone Impurity 6 involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "N,N-dimethylformamide (DMF)", "Sodium hydride (NaH)", "Ethyl iodide", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water" ], "Reaction": [ "Step 1: 7-ACA is reacted with DMF and NaH to form a sodium salt intermediate.", "Step 2: Ethyl iodide is added to the reaction mixture to alkylate the intermediate, forming the desired compound.", "Step 3: The reaction mixture is then quenched with methanol and acidified with HCl to protonate the amine group.", "Step 4: The resulting mixture is extracted with water and the aqueous layer is basified with NaOH.", "Step 5: The impurity is then extracted with an organic solvent and purified by chromatography to obtain the final product." ] } | |
Numéro CAS |
56187-36-1 |
Formule moléculaire |
C17H15Cl2N3O7S |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O7S/c1-7(23)29-5-8-6-30-16-12(15(26)22(16)13(8)17(27)28)20-11(24)4-21-2-9(18)14(25)10(19)3-21/h2-3,12,16H,4-6H2,1H3,(H,20,24)(H,27,28)/t12-,16-/m1/s1 |
Clé InChI |
PIGGEXTUKZGHDX-MLGOLLRUSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-8-oxo-, (6R,7R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


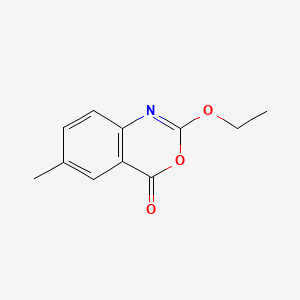
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
